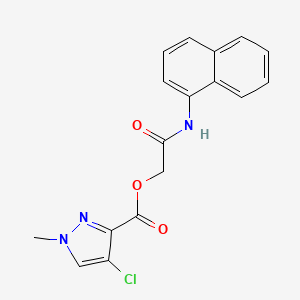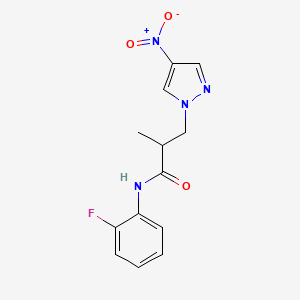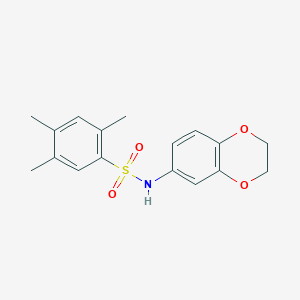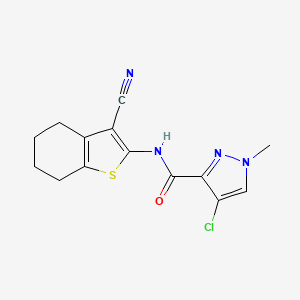
2-(naphthalen-1-ylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-NAPHTHYLAMINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the naphthylamino and chloro groups. Common reagents used in these reactions include hydrazines, aldehydes, and chlorinating agents. Reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require heating or refluxing.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Catalysts and automated systems might be used to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-NAPHTHYLAMINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming oxides or hydroxides.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially forming amines or alcohols.
Substitution: This reaction can replace one functional group with another, potentially forming different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(1-NAPHTHYLAMINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE: Similar in structure but may have different substituents or functional groups.
Pyrazole Derivatives: A broad class of compounds with diverse biological activities.
Naphthylamino Compounds: Compounds containing the naphthylamino group, known for their biological activities.
Uniqueness
What sets 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other compounds.
Properties
Molecular Formula |
C17H14ClN3O3 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C17H14ClN3O3/c1-21-9-13(18)16(20-21)17(23)24-10-15(22)19-14-8-4-6-11-5-2-3-7-12(11)14/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
BINDKJCMIIQIDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OCC(=O)NC2=CC=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B10964148.png)

![N,1,3,6-tetramethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964161.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B10964176.png)
![5-[(5-methyl-1H-pyrazol-3-yl)amino]-5-oxopentanoic acid](/img/structure/B10964188.png)
methanone](/img/structure/B10964191.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10964196.png)
![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B10964198.png)

![4-chloro-1,3-dimethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10964207.png)
![(4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10964212.png)
![11,13-dimethyl-4-[5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10964219.png)
![3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10964222.png)
